2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzo[b][1,4]oxazine core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound’s mode of action involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry, which involves the use of radicals to facilitate chemical reactions .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical pathways due to the widespread role of the trifluoromethyl group in different chemical compounds .
Result of Action
The trifluoromethylation process can result in the formation of various useful compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light irradiation facilitates the generation of trifluoromethyl radicals . The reaction conditions often include the use of ruthenium or iridium-based photoredox catalysts and a suitable trifluoromethylating agent such as trifluoromethyl sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photoredox catalysis process, ensuring efficient and selective introduction of the trifluoromethyl group. The use of continuous flow reactors and optimization of reaction parameters such as light intensity, catalyst concentration, and reaction time are crucial for achieving high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethyl benzimidazoles
- 2-Trifluoromethyl benzoxazoles
- 2-Trifluoromethyl benzothiazoles
Uniqueness
Compared to these similar compounds, 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique benzo[b][1,4]oxazine core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQIRCTCZFWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517344-87-4 |
Source
|
Record name | 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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